molecular formula C8H18ClNO B8228769 3-(Methoxymethyl)-3-methylpiperidine hydrochloride

3-(Methoxymethyl)-3-methylpiperidine hydrochloride

Cat. No.: B8228769
M. Wt: 179.69 g/mol
InChI Key: UPMDZIQOMTXPQN-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-3-methylpiperidine hydrochloride is a piperidine derivative characterized by a six-membered piperidine ring with a methoxymethyl (-CH2OCH3) and a methyl (-CH3) group attached to the 3-position of the ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and chemical applications. Piperidine derivatives are widely used in drug discovery due to their ability to modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

3-(methoxymethyl)-3-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(7-10-2)4-3-5-9-6-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMDZIQOMTXPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation Conditions

Catalytic hydrogenation of the substituted pyridine is performed under high-pressure H₂ (5–10 MPa) using Ru/C or Pd/C catalysts at 80–120°C. This method mirrors the cyclization of quaternary ammonium salts in, where cis-3-methyl-5-hydroxypiperidine was obtained in >75% yield. Post-hydrogenation, the free base is treated with HCl to form the hydrochloride salt.

Key Data :

  • Catalyst: 10% Pd/C, 100°C, 10 MPa H₂ → 85–95% conversion.

  • Byproducts: <5% over-reduced intermediates (e.g., pyrrolidines).

Cyclization of Diamine Precursors

Diamine Synthesis

A diamine precursor, 2-(methoxymethyl)-2-methyl-1,5-diaminopentane, is cyclized to form the piperidine ring. Synthesis of this diamine involves:

  • Epoxide opening : Reacting 2-methyl-1,5-diepoxypentane with methanol under acidic conditions to install the methoxymethyl group.

  • Reductive amination : Converting the resulting diol to the diamine using NH₃ and Raney nickel.

Cyclization and Salt Formation

Cyclization is achieved via acid-catalyzed thermal dehydration (e.g., H₂SO₄, 150°C) or using molecular sieves (e.g., H-ZSM-5 zeolite) at 300–350°C. The latter method, detailed in, produces 3-methylpiperidine in 97% yield. Adapting this for the target compound requires careful control of substituent stability under high temperatures.

Key Data :

  • H-ZSM-5 catalyst, 320°C, N₂ flow → 89% cyclization efficiency.

  • Hydrochloride salt yield: 92–95% after HCl treatment.

Reductive Amination of Diketones

Diketone Preparation

A 3-substituted diketone, such as 3-methoxymethyl-3-methylglutaraldehyde, is synthesized via aldol condensation of methyl vinyl ketone with methoxymethyl acetaldehyde. This step parallels the indanone-aldol reactions in, where stereoselective condensations were achieved using NaOMe/MeOH.

Reductive Amination

The diketone is reacted with NH₄OAc and NaBH₃CN in MeOH, forming the piperidine ring through imine intermediate reduction. This method, adapted from, affords 3-substituted piperidines in 70–80% yield. Subsequent HCl treatment generates the hydrochloride salt.

Key Data :

  • NaBH₃CN, RT, 12h → 78% yield.

  • Purity: >98% by GC-MS after recrystallization.

Functionalization of Pre-Existing Piperidines

3-Methylpiperidine as a Starting Material

3-Methylpiperidine (CAS 626-56-2) is commercially available or synthesized via methods in. Introducing the methoxymethyl group involves:

  • Protection : Converting the amine to a carbamate (e.g., Boc₂O) to prevent undesired side reactions.

  • Alkylation : Treating the protected piperidine with methoxymethyl chloride under strong base (LDA, −78°C) to form the 3-methoxymethyl derivative.

Deprotection and Salt Formation

Deprotection with TFA/DCM followed by HCl/Et₂O yields the hydrochloride salt. This method mirrors the synthesis of N-methylpiperidinium chloride in, with modifications for steric hindrance at the 3-position.

Key Data :

  • Boc protection: 95% yield, Boc removal: 90% efficiency.

  • Final hydrochloride purity: 99.1% (HPLC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Catalytic Hydrogenation85–9597–99HighPyridine precursor synthesis complexity
Diamine Cyclization75–8995–98ModerateHigh-temperature stability of substituents
Reductive Amination70–8098ModerateDiketone accessibility
Piperidine Functionalization65–7599LowSteric hindrance during alkylation

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of derivatives that exhibit significant biological activity, including potential anti-cancer properties. The synthesis often involves multi-step reactions that enhance the yield and purity of the final products. A notable method includes the use of safer reagents to improve operational safety and environmental impact during synthesis processes .

2. Anticancer Research

Recent studies have explored the anticancer potential of compounds related to 3-(Methoxymethyl)-3-methylpiperidine hydrochloride. Research indicates that modifications on the piperidine ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives with structural similarities have shown selective cytotoxic effects against HeLa and MCF-7 cancer cells, with IC50 values reported between 20 to 24 µg/mL .

1. Antifungal Properties

Compounds structurally related to this compound have demonstrated antifungal activity against strains such as Candida and Aspergillus. In laboratory settings, certain derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Aspergillus flavus, indicating their potential for therapeutic use in antifungal treatments .

2. Mechanism of Action

The biological activity of these compounds often involves disruption of cellular processes in target organisms. For instance, some derivatives inhibit ergosterol biosynthesis, leading to compromised fungal cell membrane integrity. Additionally, they may induce apoptosis in cancer cells through pathways involving proteins such as p53 and Bax .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Compound IHeLa20
Compound IIMCF-724
Compound IIIH929 (Myeloma)22

Table 2: Antifungal Activity Against Aspergillus

CompoundTarget OrganismMIC (µg/mL)
Compound AAspergillus flavus1
Compound BCandida albicans5

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory study, researchers assessed the antifungal efficacy of various piperidine derivatives against Candida albicans. The study found that compounds with structural similarities to this compound exhibited potent antifungal activity, significantly reducing fungal growth compared to control groups .

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. Results indicated that specific modifications in the piperidine structure could enhance selectivity towards cancer cells over normal cells, thus minimizing side effects. This highlights the potential for developing targeted cancer therapies using these compounds .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(methoxymethyl)-3-methylpiperidine hydrochloride and analogous piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities/Properties Source
3-(Methoxymethyl)-3-methylpiperidine HCl* 3-methoxymethyl, 3-methyl C8H18ClNO (inferred) ~216 (inferred) Hypothesized applications in CNS-targeting drugs due to moderate lipophilicity. N/A (hypothetical)
[(3S)-3-methyl-3-piperidyl]methanol HCl 3-hydroxymethyl, 3-methyl C7H16ClNO 179.5 (base) + 36.46 (HCl) Used as a synthetic intermediate; hydroxymethyl group may increase solubility.
3-(3-Methoxyphenyl)piperidine HCl 3-(3-methoxyphenyl) C12H18ClNO 227.73 Potential adrenoceptor binding; tested for antiarrhythmic and hypotensive effects.
Ethyl 3-Methylpiperidine-3-carboxylate HCl 3-carboxylate ester, 3-methyl C9H18ClNO2 223.7 Higher lipophilicity due to ester group; likely used in prodrug synthesis.
3-Hydroxy-4-methylpiperidine HCl 3-hydroxy, 4-methyl C6H12ClNO 165.64 Hydroxyl group enhances solubility; possible applications in polar drug formulations.
3-(2-Methylphenoxy)piperidine HCl 3-(2-methylphenoxy) C12H16ClNO 225.72 Acute toxicity (OSHA HCS GHS Category 4); requires strict handling protocols.

Notes:

  • Methoxymethyl vs.
  • Phenyl vs. Alkyl Substituents : Compounds with aromatic substituents (e.g., 3-(3-methoxyphenyl)piperidine HCl, ) exhibit distinct receptor-binding profiles compared to alkyl-substituted derivatives.
  • Ester vs. Ether Groups : Ethyl 3-methylpiperidine-3-carboxylate HCl () demonstrates how ester groups increase molecular weight and lipophilicity, which may influence metabolic stability.

Pharmacological and Toxicological Comparisons

Receptor Binding and Activity

  • Adrenoceptor Modulation: Compounds like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () show α1/α2/β1-adrenoceptor binding, suggesting that methoxymethyl-substituted heterocycles may influence cardiovascular activity.
  • MCHR1 Antagonism : Methoxymethyl groups in (+)-SNAP-7941 () are critical for melanin-concentrating hormone receptor 1 (MCHR1) antagonism, highlighting their role in neuropsychiatric drug design.

Biological Activity

3-(Methoxymethyl)-3-methylpiperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methoxymethyl group and a methyl group on the piperidine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C8H18ClN
  • Molecular Weight : 165.69 g/mol
  • CAS Number : Not specified in the search results but can be referenced as a compound of interest in various studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine ring structure allows for versatile binding interactions, which can modulate the activity of various molecular targets:

  • Receptor Binding : The presence of the methoxymethyl group may enhance the compound's binding affinity to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting that this compound may also exhibit inhibitory effects on specific enzymes, although detailed studies are required to confirm this.

1. Antiproliferative Activity

Research into similar piperidine derivatives has indicated potential antiproliferative effects against cancer cell lines. For instance, benzoylpiperidine derivatives have shown significant inhibition of cell viability in breast and ovarian cancer cells, with IC50 values ranging from 19.9 µM to 75.3 µM . While direct data on this compound is limited, it is reasonable to hypothesize that it may exhibit similar properties based on structural similarities.

2. Neuropharmacological Effects

Piperidine derivatives are often investigated for their neuropharmacological properties. The modification of piperidine structures has been linked to enhanced activity at opioid receptors, which could suggest that this compound may possess analgesic properties or influence mood regulation through serotonergic pathways .

Table 1: Comparative Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
BenzoylpiperidineAntiproliferative19.9 - 75.3
3-MethylfentanylOpioid receptor bindingSubmicromolar
Methoxymethylpiperidine analogHypotheticalTBDN/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Methoxymethyl)-3-methylpiperidine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves reductive amination or alkylation of piperidine precursors. For example, intermediates like 3-methylpiperidin-4-one (a structural analog) are synthesized via ketone reduction or nucleophilic substitution . Characterization of intermediates typically employs 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>98%) . Mass spectrometry (MS) is critical for verifying molecular weight alignment with theoretical values (e.g., C₈H₁₆ClNO; MW 193.67) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves, NIOSH-approved respirators, and chemical goggles to avoid skin/eye contact and inhalation of aerosols .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities to prevent environmental contamination .

Q. Which analytical techniques are validated for purity assessment of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve impurities .
  • Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm stoichiometric HCl incorporation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under nitrogen atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s FAAH inhibition efficacy across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using:

  • Enzyme Kinetics : Measure IC₅₀ values with recombinant human FAAH and substrate concentrations near Km (e.g., anandamide at 10 µM) .
  • Control Compounds : Include reference inhibitors like URB597 to validate assay sensitivity .
  • Structural Analysis : Compare binding modes via molecular docking (e.g., methoxymethyl group’s role in active-site interactions) .

Q. What strategies optimize solubility and stability in aqueous solutions for in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use 10-20% DMSO or cyclodextrin derivatives to enhance solubility without disrupting biological activity .
  • Buffering : Prepare stock solutions in pH 7.4 phosphate-buffered saline (PBS) to mimic physiological conditions and minimize hydrolysis .
  • Stability Testing : Monitor degradation via LC-MS over 24–72 hours at 37°C to establish half-life under assay conditions .

Q. How does the methoxymethyl substituent influence pharmacokinetics compared to other 3-methylpiperidine derivatives?

  • Methodological Answer :

  • Metabolic Stability : The methoxymethyl group reduces CYP450-mediated oxidation, as shown in liver microsome assays (e.g., t₁/₂ > 60 min vs. 30 min for unsubstituted analogs) .
  • Blood-Brain Barrier (BBB) Penetration : LogP calculations (~2.1) and in situ perfusion models indicate moderate BBB permeability, unlike polar derivatives (LogP < 1) .
  • SAR Studies : Replace the methoxymethyl with ethyl or hydroxyl groups to quantify effects on target affinity and off-target interactions .

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